4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
Description
4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran core linked to a pyridinyl-substituted tetrahydroindazole moiety via an ethylcarboxamide bridge. The pyridine and indazole groups are critical for hydrogen bonding and π-π stacking, enhancing binding affinity to biomolecular targets .
Properties
IUPAC Name |
4-phenyl-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c31-25(26(12-18-32-19-13-26)21-6-2-1-3-7-21)28-16-17-30-23-9-5-4-8-22(23)24(29-30)20-10-14-27-15-11-20/h1-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANRIQNQHQUNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-phenyl-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.49 g/mol. The structure features a tetrahydro-pyran ring, an indazole moiety, and a pyridine ring, contributing to its diverse biological interactions.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Indazole Derivatives : Research indicates that indazole-containing compounds can inhibit tumor growth effectively. One study reported that certain indazole derivatives showed IC50 values in the low nanomolar range against various cancer cell lines, including colon cancer models .
| Compound | Cancer Type | IC50 (nM) |
|---|---|---|
| CFI-400945 | Colon Cancer | <10 |
| Compound 82a | Multiple Myeloma | 0.64 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets involved in cancer progression:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as PLK4 and FGFR1, which are critical in cell proliferation and survival pathways .
- Regulation of Signaling Pathways : The compound may modulate signaling pathways such as PI3K/Akt and ERK1/2 pathways, which are often dysregulated in cancer .
- Cell Cycle Arrest : Indazole derivatives have been found to induce cell cycle arrest in cancer cells, leading to apoptosis through mechanisms involving PARP cleavage and downregulation of anti-apoptotic proteins like Mcl-1 .
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with natural and synthetic bioactive molecules, particularly those containing indazole, pyridine, and tetrahydropyran rings. Below is a comparative analysis based on structural features, bioactivity, and synthesis strategies:
Key Findings from Comparative Analysis:
However, unlike natural indazole alkaloids (e.g., those in C. gigantea), its synthetic origin allows for precise tuning of pharmacokinetic properties .
Synthesis and Scalability : Unlike marine-derived indazoles, which require resource-intensive fermentation and LC/MS-guided isolation , this compound is synthetically accessible, enabling large-scale production.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for this compound?
- Methodological Answer : The synthesis involves three key steps:
Core Construction : Acid-catalyzed cyclization to form the tetrahydro-2H-pyran-4-carboxamide scaffold.
Functionalization : Pyridinyl-indazole moiety modification via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr).
Final Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to link intermediates. Purification via column chromatography and recrystallization is critical to reduce impurities. Analogous carboxamide syntheses validate this approach .
Q. How should purity be assessed for this compound?
- Methodological Answer : Use orthogonal techniques:
- HPLC : Reverse-phase C18 columns with UV detection (≥98% purity threshold, as in structurally related compounds) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ and isotopic patterns.
- NMR : 1H/13C spectra to detect residual solvents or unreacted intermediates (e.g., pyridinyl groups) .
Q. What strategies address solubility challenges in biological assays?
- Methodological Answer : Pre-screen solvents like DMSO (≤1% v/v) or cyclodextrin formulations. For aqueous insolubility, use co-solvents (e.g., PEG-400/water) and verify stability via LC-MS over 24 hours. Avoid solvents that degrade the carboxamide moiety .
Advanced Research Questions
Q. How can structural contradictions in SAR studies of pyridinyl-indazole derivatives be resolved?
- Methodological Answer : A multi-tiered approach:
- Computational Docking : Compare binding poses using Schrödinger Suite or AutoDock to identify steric clashes or hydrogen-bonding mismatches .
- Free-Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications to prioritize synthetic targets.
- X-ray Crystallography : Resolve ambiguities in pyran ring conformations or indazole-pyridine torsional angles (e.g., as in heterocyclic analogs) .
Q. How to address discrepancies in enzyme inhibition data across assay conditions?
- Methodological Answer : Standardize protocols with:
- Control Inhibitors : Include reference compounds (e.g., LY2886721 for kinase assays) to calibrate activity .
- Buffer Optimization : Test pH (6.5–8.0) and ionic strength to mimic physiological conditions.
- Kinetic Analysis : Perform time-dependent IC50 measurements to rule out false positives from assay artifacts .
Q. What experimental designs analyze metabolic stability?
- Methodological Answer : Conduct:
- Microsomal Incubation : Human liver microsomes with NADPH regeneration; monitor depletion via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorescent probes for CYP3A4/2D6 isoforms.
- Reactive Metabolite Detection : Trapping studies with glutathione/KCN to identify toxicophores (e.g., epoxide intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
